1-Azido-4-tert-butylcyclohexane

Vue d'ensemble

Description

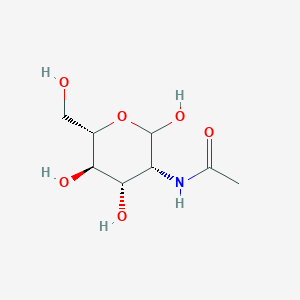

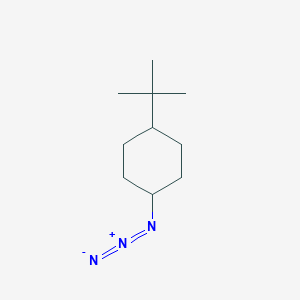

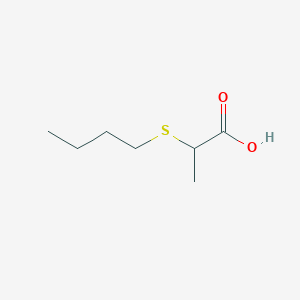

1-Azido-4-tert-butylcyclohexane is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reactivity and Selectivity in Aliphatic C-H Bond Oxygenation

A study on the reactivity and selectivity patterns in aliphatic C-H bond oxygenation of cyclohexane derivatives, including those with tert-butyl groups, provides insights into hydrogen atom transfer (HAT) rates, site-selectivities for C-H bond oxidation, and theoretical models for understanding C-H bond functionalization in cycloalkanes. The study highlights the significance of the nature of the HAT reagent, C-H bond strengths, and torsional effects in determining site-selectivity, particularly in the reactions of oxygen-centered HAT reagents with monosubstituted cyclohexanes (Martin et al., 2021).

Synthesis and Characterization of Polymers

New polymers have been synthesized using monomers derived from 4-tert-butylcyclohexane, such as 1,1-bis(4-amino-3-mercaptophenyl)-4-tert-butylcyclohexane dihydrochloride. These polymers exhibit good solubility, thermal stability, and fluorescence properties, which could have potential applications in various fields (Huang et al., 2006).

NMR Spectroscopy in Chemical Analysis

Nuclear magnetic resonance (NMR) spectroscopy has been used to analyze the proton spectra of tert-butylcyclohexane derivatives. This method allows for the understanding of the chemical structure and behavior of these compounds, providing valuable information for chemical analysis and synthesis (Haddon & Jackman, 1973).

Stereoselectivity in Chemical Reactions

Research on the stereoselectivity of reactions involving tert-butylcyclohexane derivatives, such as ene reactions, provides insights into the mechanisms of these reactions and the influence of molecular structure on the outcomes. This knowledge is crucial for designing specific chemical reactions and products (Dang & Davies, 1991).

Functionalization of Cyclohexane

Studies have focused on the functionalization of cyclohexane using tert-butyl derivatives as catalysts or reactants. This research is important for developing new methods of modifying hydrocarbons, which can have implications in synthetic chemistry and material science (Wang et al., 1998).

Mécanisme D'action

Target of Action

The primary target of 1-Azido-4-tert-butylcyclohexane is the cyclohexane ring structure in organic compounds . The cyclohexane ring is a six-membered carbon ring, which is a common structural component in many organic compounds.

Mode of Action

This compound interacts with its targets through a process known as the E2 elimination reaction . This reaction involves the removal of two substituents (a hydrogen and a halogen) from the cyclohexane ring with the addition of a strong base, resulting in an alkene . The reaction occurs in a single step and requires the hydrogen and the halogen to be in an anti-periplanar arrangement .

Biochemical Pathways

The E2 elimination reaction affects the structure of the cyclohexane ring, leading to changes in the downstream biochemical pathways. The removal of the hydrogen and halogen substituents results in the formation of an alkene, altering the structure and properties of the original compound .

Pharmacokinetics

Result of Action

The result of the E2 elimination reaction is the formation of an alkene from the cyclohexane ring. This structural change can alter the compound’s chemical properties and potential biological activity .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of a strong base . For example, the E2 elimination reaction requires a strong base and may proceed at different rates depending on the environmental conditions .

Safety and Hazards

Orientations Futures

Future research could explore the synthesis and reactions of “1-Azido-4-tert-butylcyclohexane” in more detail. For example, the review article by Nayl et al. discusses various applications of organic azides . Additionally, the conformational preferences of disubstituted cyclohexanes could be further investigated .

Propriétés

IUPAC Name |

1-azido-4-tert-butylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-10(2,3)8-4-6-9(7-5-8)12-13-11/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWVOMSPCIUBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535592 | |

| Record name | 1-Azido-4-tert-butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31865-35-7 | |

| Record name | 1-Azido-4-tert-butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-](/img/structure/B1338838.png)